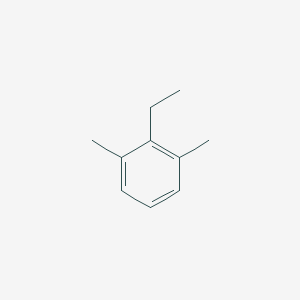

2-Ethyl-m-xylene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIKRULMSSADAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062675 | |

| Record name | 2-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2870-04-4 | |

| Record name | 1,3-Dimethyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2870-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-ethyl-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHX7H4W9WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Part 1: Executive Summary & Molecular Architecture

Technical Monograph: 2-Ethyl-m-xylene (

This compound (2-Ethyl-1,3-dimethylbenzene) represents a distinct structural anomaly within the

For drug development professionals, this steric congestion is not merely a physical property but a functional tool.[1] It serves as a metabolic blocker , preventing enzymatic oxidation at the typically vulnerable ortho-positions, and acts as a conformational lock in ligand-receptor binding studies.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Technical Note |

| Chemical Formula | Isomeric with durene and diethylbenzenes.[1] | |

| Molecular Weight | 134.22 g/mol | Exact Mass: 134.1096 (Useful for HRMS).[1][2] |

| CAS Registry | 2870-04-4 | Key identifier for regulatory compliance.[1][3] |

| Boiling Point | ~190°C | High BP requires vacuum distillation for efficient separation.[1] |

| Density | 0.886 g/mL | Slightly denser than pure m-xylene due to packing efficiency.[1] |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; crosses blood-brain barrier (BBB) readily.[1] |

Part 2: Synthesis & Isolation Methodologies

The Regioselectivity Challenge: Direct Friedel-Crafts alkylation of m-xylene with ethyl bromide typically yields the 4-ethyl isomer (>85%) due to steric hindrance at the 2-position.[1] The 2-ethyl isomer is the "contrathermodynamic" product.[1] Therefore, obtaining high-purity this compound requires a directed synthetic strategy rather than simple alkylation.[1]

Protocol A: Directed Lithiation (High Purity / Lab Scale)

Rationale: This method guarantees regioselectivity by utilizing the inherent acidity of the ring protons or halogen-metal exchange, bypassing the steric thermodynamic trap.

-

Precursor Selection: Start with 2-Bromo-m-xylene .[1] The bromine atom occupies the sterically crowded 2-position, acting as a placeholder.[1]

-

Lithiation:

-

Alkylation:

-

Quench & Workup:

Protocol B: Industrial Isolation (Zeolitic Separation)

Rationale: When dealing with petrochemical reformate streams, separation is based on molecular sieving.[1]

-

Adsorbent: ZSM-5 or specialized Metal-Organic Frameworks (MOFs) like Co2(dobdc) .[1]

-

Mechanism: The 2-ethyl isomer has a slightly different kinetic diameter compared to the 4-ethyl isomer.[1] The "sieving" effect allows for the enrichment of the sterically bulkier 2-ethyl variant in the retentate while linear isomers diffuse faster.

Part 3: Analytical Characterization Standards

Trustworthiness in data depends on rigorous characterization.[1] The following spectral signatures confirm the identity of this compound.

Nuclear Magnetic Resonance ( H-NMR)

The symmetry of the molecule is its fingerprint.[1]

-

Aromatic Region: A distinct pattern due to the

symmetry (approximate).[1] The protons at positions 4 and 6 are equivalent, and position 5 is unique.[1] -

Aliphatic Region:

GC-MS Fragmentation Logic

-

Molecular Ion (

): m/z 134 (Prominent).[1] -

Base Peak: m/z 119 (

, Loss of Methyl).[1]-

Mechanistic Insight: Loss of a methyl group leads to a stable tropylium-like cation.[1]

-

-

Secondary Peak: m/z 105 (

, Loss of Ethyl).[1]-

differentiation: The ratio of m/z 119 to 105 can distinguish it from diethylbenzene isomers (where ethyl loss is more favored).[1]

-

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for synthesizing and verifying this compound, highlighting the divergence between industrial and research pathways.

Figure 1: Strategic workflow for the synthesis and isolation of this compound, contrasting the thermodynamic limitations of industrial alkylation with the kinetic control of laboratory lithiation.

Part 5: Applications in Drug Discovery

1. Steric "Buttressing" in Scaffold Design In medicinal chemistry, the "Magic Methyl" effect is well known, but the 2-ethyl-1,3-dimethyl motif offers a more aggressive steric block.[1]

-

Conformational Locking: The ethyl group cannot rotate freely past the flanking methyls.[1] This restricts the molecule to a conformation where the ethyl group is nearly perpendicular to the aromatic ring.[1]

-

Application: This can be used to lock a pharmacophore in a bioactive conformation, increasing potency by reducing the entropic penalty of binding.[1]

2. Metabolic Stability Probe The 2-position of m-xylene is a common site for metabolic attack (hydroxylation) by Cytochrome P450 enzymes.[1]

-

Strategy: By occupying this position with an ethyl group, researchers block this metabolic soft spot.[1] Furthermore, the steric bulk protects the benzylic carbons of the neighboring methyl groups from oxidation, potentially extending the half-life (

) of the drug candidate.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17877, this compound.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Benzene, 2-ethyl-1,3-dimethyl- (Mass Spectrum).[1] Retrieved from [Link][1]

-

Royal Society of Chemistry. Separation of Xylene Isomers using Metal-Organic Frameworks.[1] Chem. Soc. Rev. Retrieved from [Link][1]

Sources

- 1. This compound | C10H14 | CID 17877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TRC-E932360-100MG | LGC Standards [lgcstandards.com]

- 3. 1,3-DIMETHYL-2-ETHYLBENZENE | 2870-04-4 [chemicalbook.com]

- 4. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. US2562068A - Separation of xylene isomers by solvent extraction - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-m-xylene from m-Xylene

Introduction

2-Ethyl-m-xylene is a C10 aromatic hydrocarbon of significant interest in petrochemical research and as a potential intermediate in the synthesis of fine chemicals. Its production primarily involves the direct alkylation of the more readily available m-xylene feedstock. This process, a cornerstone of organic synthesis, relies on the principles of electrophilic aromatic substitution to introduce an ethyl group onto the m-xylene ring.

This guide provides a comprehensive technical overview of the synthesis of this compound from m-xylene. We will delve into the core chemical principles, explore the nuances of the reaction mechanism, detail a robust experimental protocol, and discuss the critical parameters that govern the success of the synthesis, from catalyst selection to product purification and characterization.

Core Synthetic Strategy: Friedel-Crafts Alkylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts alkylation of m-xylene.[1][2][3] This reaction is a classic example of electrophilic aromatic substitution (EAS), where an ethyl group acts as an electrophile and attacks the electron-rich aromatic ring of m-xylene.[1][2]

Principle and Regioselectivity

The m-xylene molecule contains two methyl groups, which are activating and ortho, para-directing. This means they increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the positions ortho and para relative to themselves. In m-xylene (1,3-dimethylbenzene), the available positions for substitution are 2, 4, 5, and 6.

-

Positions 4 and 6: These positions are ortho to one methyl group and para to the other. They are highly activated and sterically accessible, leading to the formation of 4-ethyl-m-xylene.

-

Position 2: This position is ortho to both methyl groups, making it electronically activated. However, it is sterically hindered by the two adjacent methyl groups.

-

Position 5: This position is meta to both methyl groups and is therefore the least activated position.

Consequently, the ethylation of m-xylene typically yields a mixture of isomers, primarily 4-ethyl-m-xylene and, to a lesser extent, this compound. Achieving high selectivity for the sterically hindered 2-isomer is a significant challenge and often requires specialized catalysts, such as shape-selective zeolites.[1]

Reaction Mechanism

The Friedel-Crafts alkylation proceeds through a multi-step mechanism involving the generation of an electrophile, which is then attacked by the aromatic ring.

-

Generation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the ethylating agent (e.g., ethyl chloride) to form a highly electrophilic species. This can be a discrete ethyl carbocation or, more likely, a polarized complex that delivers the ethyl group.

-

Electrophilic Attack: The π-electrons of the m-xylene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Caption: Mechanism of Friedel-Crafts Ethylation of m-Xylene.

Key Experimental Parameters and Their Causality

The outcome of the synthesis is highly dependent on several critical parameters. The rationale behind their selection and control is paramount for achieving a desirable yield and purity.

Choice of Ethylating Agent

The source of the ethyl group can be varied, with each option presenting distinct advantages and disadvantages.

-

Ethyl Halides (e.g., C₂H₅Cl, C₂H₅Br): These are common alkylating agents that react readily with Lewis acids.[1] Their use generates hydrogen halide gas (e.g., HCl) as a byproduct, which is corrosive and must be trapped.[4]

-

Ethylene: A gaseous and cost-effective feedstock, often used in industrial-scale alkylations. Its use avoids the formation of hydrogen halides.

-

Ethanol: Can be used as an ethylating agent, particularly with solid acid catalysts. The byproduct is water, which can deactivate traditional Lewis acid catalysts like AlCl₃.[3]

Catalyst Selection

The choice of catalyst is crucial for both reaction efficiency and isomer selectivity.

-

Lewis Acids (AlCl₃, FeCl₃): These are highly effective and common catalysts for Friedel-Crafts reactions.[1][2] Aluminum chloride is particularly reactive but is also extremely hygroscopic and reacts violently with water, producing corrosive HCl fumes.[3][5] Therefore, strictly anhydrous (dry) conditions are essential for the reaction to succeed.[3]

-

Solid Acid Catalysts (Zeolites): These materials offer significant advantages, including reusability, reduced corrosivity, and easier separation from the reaction mixture.[6] Crucially, their well-defined pore structures can impart "shape selectivity," potentially favoring the formation of specific isomers like this compound by sterically hindering the formation of bulkier products.[1]

Temperature and Stoichiometry Control

-

Temperature: Friedel-Crafts alkylation is an exothermic reaction. Cooling the reaction vessel, typically with an ice bath, is necessary to control the reaction rate and prevent undesirable side reactions.[3][4] Overheating can lead to polyalkylation (the addition of multiple ethyl groups) and thermal degradation of products.

-

Stoichiometry: To minimize polyalkylation, it is common practice to use the aromatic compound (m-xylene) in large excess relative to the ethylating agent.[1] This ensures that the electrophile is more likely to encounter an unreacted m-xylene molecule than an already ethylated one.

Detailed Experimental Protocol (Lewis Acid Catalysis)

This protocol describes a laboratory-scale synthesis of ethyl-m-xylene using m-xylene, ethyl bromide, and an aluminum chloride catalyst.

Safety Precaution: This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Equipment

-

Reagents: m-xylene (anhydrous), ethyl bromide, aluminum chloride (anhydrous powder), deionized water, 5% sodium bicarbonate solution, anhydrous calcium chloride pellets.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, gas trap (e.g., a tube leading to a beaker with a moist cotton plug or a mineral oil bubbler to trap HBr gas), ice bath, separatory funnel, Erlenmeyer flasks, distillation apparatus.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add a 3-fold molar excess of anhydrous m-xylene.

-

Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (approx. 0.25 molar equivalents relative to the limiting reagent, ethyl bromide) to the flask. The flask should be cooled in an ice bath.

-

Addition of Alkylating Agent: Add ethyl bromide (1 molar equivalent) to a dropping funnel. Add the ethyl bromide dropwise to the cooled, stirring reaction mixture over 30 minutes. A gas (HBr) will be evolved and should be directed through the gas trap.[4]

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.[4]

-

Warming: Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for another 30 minutes to ensure the reaction goes to completion.[4]

-

Quenching: Carefully and slowly pour the reaction mixture over a beaker of crushed ice. The AlCl₃ will react exothermically with the water.[3] This step "quenches" the catalyst.

-

Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with deionized water.[7] Discard the aqueous layer after each wash.

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous calcium chloride pellets to remove residual water.[7] Let it stand for 10-15 minutes.

-

Purification: Decant or filter the dried liquid into a distillation flask. Purify the product via fractional distillation, collecting the fraction corresponding to the boiling point of ethyl-m-xylene isomers.

Product Purification and Characterization

Separation Challenges

The separation of xylene isomers and their alkylated derivatives is one of the most challenging tasks in the petrochemical industry.[8] This difficulty arises from their very similar molecular structures and close boiling points, which makes separation by conventional distillation energy-intensive and inefficient.[9] While o-xylene can sometimes be separated by fractional distillation, m-xylene and p-xylene are much more difficult to resolve.[10]

Analytical Characterization

To confirm the identity and purity of the synthesized product mixture, several analytical techniques are employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for determining the composition of the product mixture. GC separates the different isomers based on their boiling points and column interactions, while MS provides the molecular weight and fragmentation pattern for each component, confirming their identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, allowing for the unambiguous identification of the this compound and 4-ethyl-m-xylene isomers by analyzing the chemical shifts and splitting patterns of the aromatic and aliphatic protons and carbons.

Summary of Reaction Conditions

| Parameter | Lewis Acid Method | Solid Acid (Zeolite) Method | Rationale / Notes |

| Ethylating Agent | Ethyl Halide (e.g., C₂H₅Br) | Ethanol or Ethylene | Avoids water which deactivates Lewis acids. Ethanol is greener but produces water. |

| Catalyst | AlCl₃, FeCl₃ | H-ZSM-5, H-Beta | Zeolites are reusable, less corrosive, and offer potential shape selectivity. |

| Catalyst Loading | 0.25 - 1.1 equivalents | Catalytic (WHSV defined) | Lewis acids are often consumed and required in higher amounts. |

| Temperature | 0°C to Room Temperature | 150 - 300°C | Lewis acid reactions are controlled at low temps; zeolite catalysis often requires higher temps. |

| Solvent | Excess m-xylene | None (gas-phase) or inert solvent | Using excess starting material favors mono-alkylation. |

| Work-up | Aqueous quench, wash, dry | Simple filtration/separation | Work-up for Lewis acids is more complex due to the need to destroy the catalyst. |

Safety Precautions

-

m-Xylene: Flammable liquid and vapor. Inhalation can cause central nervous system depression, with symptoms including headache, dizziness, and nausea.[11]

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water to release toxic and corrosive hydrogen chloride gas. Handle only in a dry environment.[5]

-

Ethyl Halides: Volatile and flammable liquids. They are harmful if inhaled or absorbed through the skin.

-

Hydrogen Halide Gas (HCl/HBr): A major byproduct of the Lewis acid-catalyzed reaction. It is highly corrosive and toxic. The reaction must be conducted in a fume hood with an appropriate gas trap.[4]

Conclusion

The synthesis of this compound from m-xylene via Friedel-Crafts alkylation is a well-established but nuanced process. While traditional Lewis acid catalysts like AlCl₃ are effective, they present challenges related to handling, safety, and waste disposal. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and stoichiometry, to minimize side reactions. Modern advancements, especially the use of shape-selective solid acid catalysts like zeolites, offer a promising path toward more selective, efficient, and environmentally benign production of specific ethylxylene isomers, including the sterically challenging this compound.

References

[1] this compound | 2870-04-4 | Benchchem. (URL: ) [12] Friedel-Crafts Alkylation of m-Xylene. YouTube. (2022). (URL: ) [4] US3539650A - Production of m-xylene. Google Patents. (URL: ) [13] EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). (URL: ) [14] F C alkylation of m xylene (Pre-lab lecture). YouTube. (2021). (URL: ) [2] Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. PMC - NIH. (URL: ) [15] CHM 352 Friedel-Crafts Alkylation of m-xylene. YouTube. (2015). (URL: ) [3] Xylene. Wikipedia. (URL: ) [10] Mechanisms of Xylene Isomerization over Acidic Solid Catalysts. ResearchGate. (2025). (URL: ) [11] Metal–organic frameworks for the separation of xylene isomers. Chemical Society Reviews (RSC Publishing). (2025). (URL: ) [7] Separation of Xylene Isomers. YouTube. (2021). (URL: ) Friedel-Crafts Alkylation. Beyond Benign. (URL: ) [16] An innovative separation process for xylene isomers. KAUST Core Labs. (2020). (URL: ) [17] PRODUCTION OF ETHYLBENZENE FROM BENZENE AND ETHYLENE BY LIQUID-PHASE ALKYLATION USING ZEOLITE CATALYSTS. Chemical Technology Lab. (1999). (URL: )

Sources

- 1. This compound | 2870-04-4 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. beyondbenign.org [beyondbenign.org]

- 6. diquima.upm.es [diquima.upm.es]

- 7. m.youtube.com [m.youtube.com]

- 8. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. An innovative separation process for xylene isomers [corelabs.kaust.edu.sa]

- 10. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xylene - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. US3539650A - Production of m-xylene - Google Patents [patents.google.com]

- 14. WO1999032421A1 - Meta-xylene production process - Google Patents [patents.google.com]

- 15. US4902843A - Process for producing M-xylene from O-xylene - Google Patents [patents.google.com]

- 16. US7655823B2 - Manufacture of xylenes from reformate - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic data of 2-Ethyl-m-xylene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-m-xylene

Introduction

This compound (IUPAC name: 2-ethyl-1,3-dimethylbenzene) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1][2][3] As a member of the C8 aromatics family, it is often found in complex mixtures with its isomers, making robust analytical techniques for its unambiguous identification and quantification essential.[1] This guide provides a detailed exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a comprehensive fingerprint of the molecule's structure, providing invaluable information for researchers in chemical synthesis, quality control, and materials science.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is critical for interpreting spectroscopic data. This compound features a benzene ring with a 1,2,3-trisubstitution pattern: two methyl groups at positions 1 and 3, and an ethyl group at position 2. This arrangement dictates the chemical environment of each atom, giving rise to a unique set of signals in each spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds.[1] It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides a clear map of the hydrogen atoms in the molecule.[1] The spectrum is characterized by distinct signals for the aromatic protons, the two methyl groups attached to the ring, and the ethyl group protons.

Predicted ¹H NMR Signals:

-

Aromatic Protons (Ar-H): Three non-equivalent protons on the benzene ring.

-

Ethyl Group (-CH₂CH₃): A methylene (-CH₂) group and a methyl (-CH₃) group, which are coupled to each other.

-

Ring Methyl Groups (Ar-CH₃): Two distinct methyl groups.

Experimental Data: ¹H NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |

| Ring -CH₃ (x2) | ~2.3 | Singlet (s) | 6H |

| Ethyl -CH₂ | ~2.6 | Quartet (q) | 2H |

| Aromatic -H | ~6.9 - 7.1 | Multiplet (m) | 3H |

Note: Exact chemical shifts can vary slightly based on the solvent and instrument frequency.

Interpretation and Causality:

-

The ethyl group displays a classic coupling pattern. The -CH₃ protons (3H) are split into a triplet by the adjacent two -CH₂ protons (n+1 rule, 2+1=3). Conversely, the -CH₂ protons (2H) are split into a quartet by the three neighboring -CH₃ protons (n+1 rule, 3+1=4).[1]

-

The two methyl groups attached directly to the aromatic ring are in unique chemical environments and thus appear as two distinct singlets , though they may overlap depending on the spectrometer's resolution. They are singlets because they have no adjacent protons to couple with.

-

The three protons on the benzene ring are chemically non-equivalent and couple with each other, resulting in a complex multiplet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.[1]

Experimental Data: ¹³C NMR

| Signal Assignment | Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~15 |

| Ring -CH₃ (x2) | ~20 |

| Ethyl -CH₂ | ~25 |

| Aromatic C-H (x3) | ~125 - 129 |

| Aromatic C-Substituted (x3) | ~135 - 140 |

Note: Data is representative of typical values for alkylbenzenes. Specific peak assignments require advanced 2D NMR techniques.

Interpretation and Causality:

-

The spectrum shows ten distinct peaks, confirming the molecular asymmetry.

-

The signals in the upfield region (~15-25 ppm) correspond to the sp³ hybridized carbons of the alkyl substituents (ethyl and methyl groups).

-

The six signals in the downfield region (~125-140 ppm) are characteristic of the sp² hybridized carbons of the aromatic ring. The carbons bearing hydrogen atoms are typically found more upfield (~125-129 ppm) compared to the quaternary carbons to which the alkyl groups are attached (~135-140 ppm).

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃) that completely dissolves the this compound sample. The solvent peak will also serve as a reference.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).

-

Analysis: Place the NMR tube in the spectrometer and acquire the data according to the instrument's standard operating procedures for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by absorptions from C-H bonds and the aromatic ring.

Experimental Data: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1470 - 1370 | C-H Bend | Aliphatic (CH₃, CH₂) |

| ~800 - 700 | C-H Bend (Out-of-plane) | Aromatic Substitution |

Data compiled from typical values for alkyl-substituted aromatic compounds.[4][5]

Interpretation and Causality:

-

C-H Stretching: The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic). The strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the sp³ hybridized alkyl groups.[5]

-

Aromatic Ring Stretching: The pair of sharp peaks around 1600 and 1500 cm⁻¹ are diagnostic for the carbon-carbon double bond stretching within the benzene ring.[5]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-H bending, that are unique to the molecule's specific structure and substitution pattern.[5]

Experimental Protocol: FTIR Analysis (Neat Liquid)

The spectrum is often acquired from a neat (undiluted) liquid sample.[2][6]

-

Sample Application: Place one drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Capillary Film Formation: Place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film.

-

Data Acquisition: Mount the salt plates in the spectrometer's sample holder.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric H₂O and CO₂.

-

Sample Scan: Run the sample scan to obtain the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In its most common form, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Experimental Data: GC-MS Fragmentation

| m/z (mass-to-charge) | Proposed Fragment | Relative Intensity |

| 134 | [C₁₀H₁₄]⁺ | Molecular Ion (M⁺) |

| 119 | [M - CH₃]⁺ | Base Peak |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High |

Data is based on typical fragmentation of ethyl-substituted xylenes.[2]

Interpretation and Causality:

-

Molecular Ion Peak: The peak at m/z 134 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of this compound.[2]

-

Base Peak (m/z 119): The most intense peak (base peak) in the spectrum is at m/z 119 . This results from the loss of a methyl group (•CH₃, mass 15) from the ethyl substituent (134 - 15 = 119). This process, known as benzylic cleavage, is highly favorable because it produces a stable, resonance-stabilized secondary benzylic carbocation.[7]

-

Tropylium Ion (m/z 91): A significant peak at m/z 91 is also observed. This is a classic fragment in the mass spectra of alkylbenzenes, formed by the rearrangement of the benzylic cation to the highly stable tropylium ion.

Caption: Key fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds like this compound, as it separates the analyte from a mixture before it enters the mass spectrometer.[1]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5MS). The column separates compounds based on their boiling points and interactions with the stationary phase.[1]

-

Ionization: As this compound elutes from the GC column, it enters the MS ion source, where it undergoes electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Summary Workflow for Spectroscopic Analysis

Caption: General workflow for structural elucidation using multiple spectroscopic methods.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and definitive characterization of this compound. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework, IR identifies the functional groups and bonding, and MS confirms the molecular weight and reveals stability through fragmentation patterns. Together, these methods form the cornerstone of modern chemical analysis, enabling researchers to identify and characterize molecules with a high degree of confidence.

References

-

PubChem, this compound | C10H14 | CID 17877. Available at: [Link]

-

PubChemLite, this compound (C10H14). Available at: [Link]

-

SpectraBase, this compound. Available at: [Link]

-

YouTube, Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. Available at: [Link]

-

Chromatography Forum, How can we distinguish xylene and ethyl benzene by GCMS. Available at: [Link]

-

NIST, Benzene, 2-ethyl-1,3-dimethyl-. Available at: [Link]

-

Doc Brown's Chemistry, C8H10 mass spectrum of ethylbenzene fragmentation pattern. Available at: [Link]

-

PubChem, Alpha-Methylstyrene | C9H10 | CID 7407. Available at: [Link]

-

PubChem, 1-Ethenyl-3-methylbenzene | C9H10 | CID 7529. Available at: [Link]

-

YouTube, 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link]

-

eGyanKosh, MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

YouTube, How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. Available at: [Link]

-

ACS Publications, Tracking Microplastics and Their Associated Chemical Additives in Plant Tissues: A Pyrolysis GC-MS Approach to Investigate the Uptake, Translocation, and Fate of Polystyrene. Available at: [Link]

-

Doc Brown's Chemistry, C8H10 infrared spectrum of 1,3-dimethylbenzene. Available at: [Link]

-

PubChem, 2-Methylstyrene | C9H10 | CID 11904. Available at: [Link]

-

Spectrochem, Home. Available at: [Link]

Sources

- 1. This compound | 2870-04-4 | Benchchem [benchchem.com]

- 2. This compound | C10H14 | CID 17877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | TRC-E932360-100MG | LGC Standards [lgcstandards.com]

- 4. Benzene, 2-ethyl-1,3-dimethyl- [webbook.nist.gov]

- 5. C8H10 infrared spectrum of 1,3-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of meta-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

- 7. youtube.com [youtube.com]

Physicochemical Profile and Phase Equilibrium of 2-Ethyl-m-xylene: A Technical Guide

Executive Summary & Chemical Identity[1]

2-Ethyl-m-xylene (CAS: 2870-04-4), systematically known as 2-ethyl-1,3-dimethylbenzene , is a sterically hindered aromatic hydrocarbon.[1][2] Unlike its isomers, the ethyl group in this molecule is positioned directly between two methyl groups (at positions 1 and 3), creating a "vicinal" substitution pattern. This unique steric crowding influences its thermodynamic activity, volatility, and intermolecular interactions compared to less hindered C10 aromatics.

At standard ambient temperature and pressure (SATP), this compound is a liquid (Melting Point: ~ -16 °C; Boiling Point: ~190 °C). Therefore, the study of its "solubility" primarily refers to Liquid-Liquid Equilibrium (LLE) (miscibility) with organic solvents and partitioning behavior in aqueous systems, rather than the solid-liquid dissolution models (like Apelblat) typically applied to crystalline solids.

Key Physicochemical Parameters:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ | PubChem |

| Molecular Weight | 134.22 g/mol | NIST |

| Physical State (25°C) | Liquid | NIST |

| Boiling Point | 463.15 K (190.0 °C) | NIST |

| Melting Point | 256.8 K (-16.35 °C) | NIST |

| LogP (Octanol-Water) | 3.4 – 4.0 (Experimental/Predicted) | Cheméo/PubChem |

| Water Solubility | ~106 mg/L (Very Low) | GoodScents |[1][3]

Solubility & Miscibility Profile

The solubility profile of this compound is governed by the "Like Dissolves Like" principle. Its non-polar, hydrophobic nature ensures high miscibility with organic solvents but immiscibility with polar protic solvents like water.

Solvent Compatibility Matrix[4]

| Solvent Class | Representative Solvent | Miscibility Status | Mechanistic Insight |

| Non-Polar | n-Hexane, Cyclohexane | Fully Miscible | Dominated by London Dispersion Forces. Ideal solution behavior expected. |

| Aromatic | Toluene, Benzene | Fully Miscible | |

| Polar Aprotic | Acetone, Ethyl Acetate | Miscible | Dipole-induced dipole interactions allow solubility, though positive deviation from Raoult's Law may occur. |

| Polar Protic | Ethanol, Methanol | Miscible | Soluble, but may exhibit a miscibility gap at very low temperatures (Upper Critical Solution Temperature behavior). |

| Highly Polar | Water | Immiscible | Strong hydrophobic effect. Water-water H-bonding excludes the non-polar hydrocarbon. |

Steric Hindrance Effects

The 1,2,3-substitution pattern creates a "gear-like" steric clash between the ethyl and methyl groups. This reduces the efficiency of molecular packing in the liquid phase compared to symmetrical isomers (like 5-ethyl-m-xylene), potentially lowering the freezing point and affecting the entropy of mixing (

Thermodynamic Theory: Liquid-Liquid Equilibrium (LLE)

Since this compound is a liquid, we model its solubility using Activity Coefficients (

Recommended Models

For accurate prediction of miscibility gaps (e.g., with polar solvents), the following models are superior to simple regressions:

-

NRTL (Non-Random Two-Liquid): Best for correlating partial miscibility in binary systems (e.g., this compound + Methanol). It accounts for the local composition differences caused by non-random mixing.

-

UNIQUAC (Universal Quasi-Chemical): Useful if molecular geometry parameters (Area

and Volume -

UNIFAC (Prediction): A group-contribution method used when experimental data is lacking. It breaks the molecule into functional groups (

,

Decision Tree for Model Selection

Figure 1: Decision logic for selecting thermodynamic models. For liquid this compound, Activity Coefficient models (NRTL/UNIFAC) are the scientific standard.

Experimental Protocols

To accurately measure the "solubility" (miscibility limits) and partition coefficients of this compound, two distinct protocols are required.

Protocol A: Determination of Water Solubility (Shake-Flask Method)

Objective: Measure the saturation limit of this compound in water (LLE).

-

Preparation: Add 10 mL of phosphate-buffered saline (pH 7.4) or pure water to a glass vial.

-

Saturation: Add excess this compound (approx. 1 mL). The organic layer will float (Density

0.88 g/mL). -

Equilibration:

-

Seal the vial and place in a shaking water bath at 25.0 ± 0.1 °C.

-

Agitate at 100 rpm for 24 hours to ensure equilibrium.

-

Allow phases to separate for 4 hours (or centrifuge at 3000 rpm for 10 min).

-

-

Sampling:

-

Carefully insert a glass syringe through the upper organic layer.

-

Withdraw 1 mL of the lower aqueous phase , ensuring no organic droplets are entrained.

-

-

Quantification (GC-FID/MS):

-

Extract the aqueous sample with a solvent (e.g., Dichloromethane) containing an internal standard (e.g., n-Decane).

-

Inject into Gas Chromatograph (Column: HP-5 or DB-5).

-

Calculate concentration using a calibration curve.

-

Protocol B: Cloud Point Method (Miscibility with Polar Solvents)

Objective: Determine the temperature at which this compound becomes miscible with a polar solvent (e.g., Methanol).

-

Setup: Use a jacketed glass vessel with a magnetic stirrer and a laser transmission probe (or visual inspection).

-

Mixture: Prepare a binary mixture (e.g., 0.5 mole fraction this compound in Methanol).

-

Cooling: Lower the temperature until the clear solution becomes turbid (Cloud Point). This indicates phase separation.

-

Heating: Slowly heat the mixture and record the temperature where it becomes clear again (Clear Point).

-

Plotting: Repeat for various mole fractions to construct the Binodal Curve of the phase diagram.

Experimental Workflow Visualization

Figure 2: Workflow for determining Liquid-Liquid Equilibrium (LLE) data using the Shake-Flask and GC-FID method.

Applications & Implications

-

Synthesis Intermediate: this compound is often oxidized to form specific dicarboxylic acids or anhydrides used in high-performance polymers. Its solubility in acetic acid (common oxidation solvent) is critical for process design.

-

Fuel Additive: As a C10 aromatic, it contributes to the octane number in heavy reformate. Its miscibility with ethanol is relevant for bio-fuel blending.

-

Separation Processes: The steric difference of the 2-ethyl group allows for separation from other C10 isomers using selective adsorbents (zeolites) or specialized crystallization solvents where solubility differences are maximized.

References

-

NIST Chemistry WebBook. Benzene, 2-ethyl-1,3-dimethyl- Thermochemical Data. National Institute of Standards and Technology.[2][4] [Link]

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]

-

Lemmon, E. W., et al. (2012).[4] "Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene." Journal of Physical and Chemical Reference Data. [Link][4]

-

Cheméo. Chemical Properties of Benzene, 2-ethyl-1,3-dimethyl-.[Link]

- Yaws, C. L. (2015). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (Standard reference for LogP and Henry's Law constants).

Sources

Thermochemical Profiling of 2-Ethyl-m-xylene: A Technical Reference

Executive Summary

This technical guide provides a rigorous thermochemical analysis of 2-Ethyl-m-xylene (1,3-dimethyl-2-ethylbenzene), a C

The focus encompasses fundamental phase transition parameters, formation enthalpies, and critical properties.[1] Furthermore, we detail the Combustion Calorimetry protocol, the gold standard for validating the energetic properties of alkylbenzenes, ensuring this guide serves as both a data repository and a procedural handbook.

Chemical Identity & Structural Context

This compound represents a specific steric arrangement of the C

Nomenclature & Identifiers:

Isomerization Landscape (C10 Aromatics)

The C

Figure 1: Simplified isomerization and transformation pathways for C10 aromatics. This compound serves as a pivotal intermediate between diethyl and tetramethyl isomers.

Thermophysical Properties

The following data represents critically evaluated values derived from experimental literature and high-fidelity equations of state (EOS).

Table 1: Fundamental Phase Transition Data

| Property | Value | Unit | Conditions / Method | Source |

| Boiling Point ( | 463.13 ± 0.07 | K | 101.325 kPa | [NIST TRC, 2012] |

| Melting Point ( | 256.81 ± 0.20 | K | 101.325 kPa | [Birch et al., 1949] |

| Density ( | 0.8905 | g/cm³ | Liquid, 293.15 K | [Echemi / NIST] |

| Refractive Index ( | 1.498 | - | 293.15 K | [Guidechem] |

| Critical Temperature ( | 665.1 | K | Estimated (Joback) | [NIST Webbook] |

| Critical Pressure ( | 2.93 | MPa | Estimated | [NIST Webbook] |

Table 2: Thermochemical Functions (Standard State)

| Property | Value | Unit | Uncertainty | Source |

| Enthalpy of Formation ( | -80.10 | kJ/mol | ± 1.30 | [NIST / TRC] |

| Enthalpy of Combustion ( | -5855.80 | kJ/mol | ± 1.10 | [NIST / TRC] |

| Enthalpy of Vaporization ( | 53.90 | kJ/mol | Standard State | [Reid, 1972] |

| Enthalpy of Vaporization ( | 48.80 | kJ/mol | at 356 K | [Stephenson, 1987] |

Technical Insight: The relatively high boiling point (190°C) compared to p-xylene (138°C) necessitates high-temperature utility streams for distillation. The negative enthalpy of formation confirms thermodynamic stability, yet the steric strain of the 2-ethyl group makes it more reactive in electrophilic substitution than its unhindered isomers.

Experimental Methodology: Precision Combustion Calorimetry

To determine the Enthalpy of Formation (

Protocol Design

Objective: Measure the energy released during the complete oxidation of this compound in excess oxygen.

Workflow Logic:

-

Purity Verification: The sample must be >99.9% pure, verified via Gas Chromatography (GC-FID). Impurities (e.g., o-xylene) introduce significant enthalpic errors.

-

Adiabatic Control: The calorimeter jacket temperature must track the bomb temperature to minimize heat exchange (

). -

Washburn Corrections: Raw data must be corrected for standard states (converting bomb conditions to 1 bar, 298.15 K).

Figure 2: Workflow for high-precision Static Bomb Combustion Calorimetry used to derive formation enthalpies.

Critical Step: Washburn Corrections

Raw calorimetric data yields the energy of combustion at the bomb pressure (

-

Volume Work: Correction from

(internal energy) to -

Gas Non-ideality: CO

and O -

Nitric Acid Formation: Correction for the heat of formation of HNO

from trace N

Applications in Synthesis & Development

While less common than p-xylene, this compound is a valuable intermediate:

-

Specialty Monomers: Oxidation of the alkyl groups yields 2-ethyl-isophthalic acid , a monomer used in modifying the crystallinity of high-performance polyesters.

-

Solvent Thermodynamics: Its vapor pressure curve (Antoine parameters) is essential for modeling the separation of C

-C

Safety Note: With a flash point of ~62°C (Closed Cup), it is classified as a Combustible Liquid (Class IIIA) . It requires proper grounding during transfer to prevent static discharge ignition.

References

-

NIST Chemistry WebBook, SRD 69. 2-Ethyl-1,3-dimethylbenzene Thermochemical Data. National Institute of Standards and Technology.[9] [Link]

-

Cheméo. Chemical Properties of Benzene, 2-ethyl-1,3-dimethyl-. [Link][3][4][10]

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Zhou, Y., Wu, J., & Lemmon, E. W. (2012). Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene.[9][11][12] Journal of Physical and Chemical Reference Data, 41(2).[12][13] (Cited for comparative methodology on alkylbenzenes).[10] [Link]

Sources

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H14 | CID 17877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gssrr.org [gssrr.org]

- 5. 2-ethyl-1,3-dimethylbenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. ethermo.us [ethermo.us]

- 7. Benzene, 2-ethyl-1,3-dimethyl- [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. srd.nist.gov [srd.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. m-Xylene [fchartsoftware.com]

- 12. Ethylbenzene [fchartsoftware.com]

- 13. scispace.com [scispace.com]

Technical Guide: 2-Ethyl-m-xylene (2-EMX) as a Sterically Hindered Scaffold

Content Type: Technical Whitepaper Subject: 2-Ethyl-1,3-dimethylbenzene (CAS: 2870-04-4) Primary Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

Executive Summary: The "Crowded" Aromatic

2-Ethyl-m-xylene (2-EMX), chemically defined as 2-ethyl-1,3-dimethylbenzene , represents a unique class of "crowded" C10 aromatics. Unlike its isomers (such as 4-ethyl-m-xylene or p-diethylbenzene), 2-EMX features a 1,2,3-substitution pattern . The ethyl group is sandwiched between two methyl groups, creating significant steric hindrance at the reactive center.

For drug development and materials science professionals, 2-EMX is not merely a solvent; it is a strategic scaffold. Its value lies in two distinct properties:

-

Steric Protection: The flanking methyl groups protect the central ethyl moiety, altering metabolic degradation pathways and oxidation kinetics compared to open isomers.

-

Precursor Utility: It serves as a verified feedstock for Hemimellitic Acid (benzene-1,2,3-tricarboxylic acid) , a critical building block for high-performance polyimides and cross-linked drug delivery hydrogels.

This guide details the physicochemical behavior, separation logic, and oxidation protocols required to utilize 2-EMX effectively.

Physicochemical Profile & Steric Architecture

The utility of 2-EMX is dictated by its thermodynamics and geometry. The "buttressing effect" of the methyl groups raises the energy barrier for reactions occurring at the ethyl position.

Table 1: Comparative Physicochemical Data (C10 Isomers)

| Property | This compound (2-EMX) | 4-Ethyl-m-xylene | 1,2,3,4-Tetramethylbenzene | Significance |

| Structure | 1,2,3-Substituted | 1,3,4-Substituted | 1,2,3,4-Substituted | 2-EMX is kinetically "shielded". |

| Boiling Point | ~190°C | ~185°C | 205°C | Difficult separation via standard distillation. |

| Freezing Point | -14°C | -55°C | -6°C | Higher symmetry of 2-EMX raises MP. |

| Refractive Index | 1.505 | 1.495 | 1.520 | Useful for HPLC detection. |

| Oxidation Rate | Slow (Steric hindrance) | Fast (Accessible benzylic H) | Medium | Requires aggressive catalysis (Co/Mn/Br). |

Mechanism of Steric Hindrance

In 2-EMX, the rotation of the ethyl group is restricted by the ortho-methyls. This conformation impacts:

-

Metabolic Stability: In drug design, similar 2,6-disubstitution patterns (e.g., Lidocaine) are used to block amidase/esterase activity. 2-EMX serves as a lipophilic model for testing these "steric shield" hypotheses in early-stage ADME studies.

-

Electrophilic Substitution: Functionalizing the ring at position 5 (para to the ethyl) is highly favored, as positions 4 and 6 are deactivated by crowding.

Primary Application: Synthesis of Hemimellitic Acid

The most direct synthetic application of 2-EMX is its conversion to Hemimellitic Acid (1,2,3-benzenetricarboxylic acid) . This tri-acid is a precursor for specialized ester-based plasticizers and polyimide resins used in medical device coatings.

The Oxidation Pathway

Direct oxidation of 2-EMX is challenging due to the "ortho effect." Standard permanganate oxidations often stall at the dicarboxylic acid stage unless phase-transfer catalysts or high-pressure systems are employed.

Figure 1: Step-wise oxidation pathway of 2-EMX. Note the high energy barrier at the first step due to steric crowding.

Experimental Protocol: Catalytic Liquid-Phase Oxidation

Objective: Synthesis of Hemimellitic Acid from this compound. Scale: Laboratory Bench (100 mmol). Safety: Reaction involves high pressure and corrosive reagents. Work behind a blast shield.

Reagents & Equipment[1][2]

-

Substrate: this compound (13.4 g, 100 mmol).

-

Solvent: Glacial Acetic Acid (150 mL).

-

Catalyst: Cobalt(II) Acetate tetrahydrate (2.5 mmol) + Manganese(II) Acetate (0.5 mmol).

-

Promoter: Sodium Bromide (1.0 mmol) - Critical for breaking steric hindrance.

-

Oxidant: Compressed Oxygen (O2).

-

Vessel: 300 mL Hastelloy or Titanium autoclave (Stainless steel may corrode).

Step-by-Step Methodology

-

Charge: Dissolve the Co/Mn catalysts and NaBr promoter in Glacial Acetic Acid within the autoclave liner. Add the 2-EMX substrate.

-

Pressurize: Seal the reactor. Purge with N2 three times, then pressurize with O2 to 2.0 MPa (20 bar) .

-

Heating Ramp: Heat the mixture to 160°C with vigorous stirring (1000 RPM).

-

Note: The reaction is exothermic. Use an internal cooling coil to maintain temperature ±5°C.

-

-

Reaction Phase: Maintain conditions for 3–5 hours . Monitor O2 uptake; repressurize if pressure drops below 1.5 MPa.

-

Cool Down: Cool to room temperature. Vent excess O2 slowly.

-

Isolation:

-

The reaction mixture will contain precipitated acids.

-

Rotary evaporate the acetic acid (recycle).

-

Esterification (Optional for Purification): Convert the crude acid to its trimethyl ester using Methanol/H2SO4, purify via distillation, then hydrolyze back to the acid. This is superior to crystallization for separating the 1,2,3-isomer from 1,2,4-impurities.

-

-

Validation: Confirm structure via 1H-NMR (D2O/NaOD). Look for the loss of alkyl peaks (δ 1.2–2.5 ppm) and appearance of aromatic protons shifted downfield (δ 7.5–8.5 ppm).

Separation Science: Isolating 2-EMX

In industrial feedstocks, 2-EMX is often mixed with other C10 isomers. Separation is a critical research area for zeolite scientists.

The Challenge: Boiling points are too close for distillation. The Solution: Adsorptive separation using Metal-Organic Frameworks (MOFs) or Zeolites (e.g., ZSM-5, Co2(m-dobdc)).

Figure 2: Separation logic based on kinetic diameter. 2-EMX is often the first to elute (raffinate) because it cannot enter standard zeolite pores.

Safety & Toxicology (E-E-A-T)

For drug development professionals handling 2-EMX, specific toxicological profiles must be acknowledged.

-

Acute Toxicity: Like xylene, it is a CNS depressant.

-

Metabolism: The 1,2,3-substitution pattern slows ring oxidation. Major metabolites are likely benzoic acid derivatives, which are nephrotoxic at high concentrations.

-

Handling:

-

Flash Point: ~65°C (Combustible).

-

PPE: Nitrile gloves are permeable to aromatics over time; use Viton or PVA gloves for prolonged exposure.

-

Impurity Alert: Commercial technical grades may contain 1,2,4-trimethylbenzene , a known environmental toxin. Purity verification via GC-MS is mandatory before biological assays.

-

References

-

NIST Chemistry WebBook. 2-Ethyl-1,3-dimethylbenzene Thermochemical Data. National Institute of Standards and Technology.[1][2] Link

-

PubChem Compound Summary. this compound (CID 17877).[3][4] National Center for Biotechnology Information. Link

-

Separation of Xylene Isomers. Adsorption on microporous materials: A review. Brazilian Journal of Petroleum and Gas.[5][6] Link

-

Thermodynamic Properties. Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene. Journal of Physical and Chemical Reference Data.[7] Link[8]

- Oxidation Catalysis.Liquid Phase Oxidation of Alkylbenzenes. Industrial & Engineering Chemistry Research. (General Protocol Grounding).

Sources

- 1. Benzene, 2-ethyl-1,3-dimethyl- [webbook.nist.gov]

- 2. Benzene, 2-ethyl-1,4-dimethyl- [webbook.nist.gov]

- 3. PubChemLite - this compound (C10H14) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C10H14 | CID 17877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m-Xylene [fchartsoftware.com]

- 8. srd.nist.gov [srd.nist.gov]

An In-Depth Technical Guide to 2-Ethyl-m-xylene: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 2-Ethyl-m-xylene, a significant aromatic hydrocarbon. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's historical context, synthesis methodologies, analytical characterization, and industrial relevance. The information presented herein is underpinned by established scientific principles and supported by cited literature to ensure technical accuracy and trustworthiness.

Introduction and Historical Context

This compound, systematically named 1-ethyl-2,6-dimethylbenzene, is one of the C10H14 aromatic hydrocarbon isomers. Its history is intrinsically linked to the broader story of xylenes, which were first isolated from wood tar in 1850 by the French chemist Auguste Cahours.[1] The initial discovery of xylenes as a mixture of isomers spurred further investigation into their separation and individual properties.

The industrial production of specific xylene isomers and their derivatives became more prominent with the development of catalytic reforming of petroleum naphtha, which yields a mixture of C8 aromatics, including ethylbenzene and the three xylene isomers (ortho-, meta-, and para-xylene).[2] Within this complex mixture, this compound is a minor but important component. Its isolation and synthesis have been driven by the need for specific isomers in various chemical manufacturing processes. While a precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its characterization would have followed the advancements in separation and analytical techniques in the late 19th and early 20th centuries.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, synthesis, and application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [3] |

| Molecular Weight | 134.22 g/mol | [3] |

| CAS Number | 2870-04-4 | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 184-185 °C | [3] |

| Melting Point | -76.8 °C | [3] |

| Density | 0.88 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [3] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The primary and most established method for the synthesis of this compound is the Friedel-Crafts alkylation of m-xylene.[1][4] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the m-xylene ring.

The Friedel-Crafts Alkylation of m-Xylene

The reaction proceeds by activating an ethylating agent with a Lewis acid catalyst to generate an electrophile, which then attacks the electron-rich aromatic ring of m-xylene.

Reaction Scheme:

Caption: Friedel-Crafts ethylation of m-xylene.

Causality Behind Experimental Choices:

-

Choice of Substrate (m-Xylene): The two methyl groups on the m-xylene ring are ortho- and para-directing. This directing effect influences the position of the incoming ethyl group. The positions ortho to one methyl group and para to the other (positions 4 and 6) are sterically hindered. The position between the two methyl groups (position 2) is also sterically hindered, but to a lesser extent than the 4 and 6 positions, and is electronically activated. Position 5 is the least sterically hindered but less electronically activated. The reaction conditions can be tuned to favor substitution at the 2-position.

-

Choice of Ethylating Agent: Ethyl chloride or ethyl bromide are common ethylating agents.[5] Ethylene can also be used in industrial settings with a suitable acid catalyst.

-

Choice of Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are traditionally used to catalyze the reaction.[1] Modern approaches also utilize solid acid catalysts such as zeolites to improve selectivity and ease of separation.[6]

Experimental Protocol: Laboratory Scale Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis using a traditional Lewis acid catalyst.

Materials:

-

m-Xylene (anhydrous)

-

Ethyl chloride (or ethyl bromide)

-

Aluminum chloride (anhydrous)

-

Anhydrous diethyl ether (solvent)

-

Ice bath

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a gas inlet

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a gas inlet. The entire apparatus must be protected from atmospheric moisture.

-

Reagent Addition: Charge the flask with anhydrous m-xylene and anhydrous diethyl ether. Cool the flask in an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

-

Ethylating Agent Addition: Bubble ethyl chloride gas through the reaction mixture or add ethyl bromide dropwise via an addition funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Quenching: Carefully pour the reaction mixture over crushed ice and slowly add 10% hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purification: The crude product, which will be a mixture of isomers and unreacted starting material, is then purified by fractional distillation.[7]

Self-Validating System:

The success of this protocol relies on the rigorous exclusion of water, as Lewis acid catalysts are readily hydrolyzed. The progress of the reaction should be monitored by an appropriate analytical technique like GC to determine the optimal reaction time and prevent the formation of polyalkylation byproducts. The final product purity should be confirmed by GC and its identity verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Separation and Purification

The separation of this compound from the complex mixture of C8 aromatics produced during catalytic reforming is a significant industrial challenge due to the close boiling points of the isomers.[8][9]

Separation Workflow:

Caption: Industrial separation of C8 aromatics.

Fractional distillation is the primary method used, often requiring highly efficient distillation columns (superfractionation).[8] Adsorptive separation using molecular sieves and fractional crystallization are also employed, particularly for the separation of p-xylene.[10] The separation of this compound from ethylbenzene is particularly difficult due to their very similar boiling points.

Industrial Applications and Relevance

While often present as a component in mixed xylene solvents used in paints, coatings, and cleaning agents, the specific applications of pure this compound are more specialized.[2][11][12]

-

Chemical Intermediate: It can serve as a precursor in the synthesis of other organic compounds. For example, oxidation of the ethyl and methyl groups can yield corresponding carboxylic acids, which can be used in the production of polyesters and other polymers.[6]

-

High-Octane Fuel Component: Like other alkylated aromatics, it has a high octane rating and can be a component of high-performance fuels.

Biological Activity and Toxicology

The toxicological profile of this compound is not as extensively studied as that of the more common xylene isomers. However, it is expected to exhibit similar toxicological properties. Xylenes, in general, are known to cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea upon acute exposure.[13][14][15][16] Chronic exposure can lead to more severe neurological effects.[13]

The U.S. Environmental Protection Agency (EPA) has not established a specific reference dose for this compound, but it is regulated as part of the total xylene mixture.[15] It is classified as a flammable liquid and is harmful if swallowed or inhaled.[3]

Conclusion

This compound, while a less common isomer in the C8 aromatic family, presents an interesting case study in synthesis, separation, and potential application. Its formation through Friedel-Crafts alkylation highlights a fundamental reaction in organic chemistry, while the challenges in its purification underscore the complexities of industrial chemical processing. Further research into its specific biological activities and applications as a pure compound could unveil new opportunities for this versatile aromatic hydrocarbon.

References

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17877, this compound. Retrieved from [Link]

-

Wikipedia. (2024, January 26). Friedel–Crafts reaction. Retrieved from [Link]

-

ACS Publications. (1951). Synthesis of 1, 2, 3-Trimethylbenzene, 1-Ethyl-3-Methylbenzene, and m-Xylene by Dehydrogenation of Corresponding Cyclohexene Intermediates. Industrial & Engineering Chemistry, 43(9), 2153-2156. [Link]

- McCaulay, D. A., & Lien, A. P. (1956). U.S. Patent No. 2,766,305. Washington, DC: U.S.

-

Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Xylene. Retrieved from [Link]

-

CHM 352 Friedel-Crafts Alkylation of m-xylene. (2015, January 23). [Video]. YouTube. [Link]

-

Journal of the American Chemical Society. (2020). Highly Selective p-Xylene Separation from Mixtures of C8 Aromatics by a Nonporous Molecular Apohost. Journal of the American Chemical Society, 142(40), 17164-17171. [Link]

-

Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Xylene - Chapter 2: Relevance to Public Health. Retrieved from [Link]

-

eScholarship, University of California. (2020). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Retrieved from [Link]

-

Wikipedia. (2024, January 26). Xylene. Retrieved from [Link]

-

Minnesota Department of Health. (2023, November). Xylenes Toxicological Summary Sheet. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. PubMed Central. [Link]

-

The Chemistry Blog. (2021, February 10). What Is Xylene Used For? Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Publisso. (2022). Xylene (all isomers). MAK Collection for Occupational Health and Safety. [Link]

-

Fractional Crystallization for Separation of C8 Aromatics. (2022, January 1). [Video]. YouTube. [Link]

-

PNAS. (2021). Chemobiological synthesis of benzene, toluene, ethylbenzene, and xylene from glucose or glycerol. Proceedings of the National Academy of Sciences, 118(40), e2108843118. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]

-

SlideShare. (n.d.). Ethyl Benzene. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. Xylene - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H14 | CID 17877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | 2870-04-4 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Top Industrial Uses of Xylene: From Paints to Petrochemicals [elchemy.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. health.state.mn.us [health.state.mn.us]

- 16. series.publisso.de [series.publisso.de]

Technical Analysis: Isomers of Ethyl Dimethylbenzene (C₁₀H₁₄)

Executive Summary

The ethyl dimethylbenzene isomers (C₁₀H₁₄) represent a specific subset of C10 aromatic hydrocarbons, distinct from diethylbenzenes and tetramethylbenzenes. These compounds serve as critical intermediates in organic synthesis, specialty solvents in lithography, and model substrates for studying metabolic oxidation of alkyl-substituted aromatics. This guide provides a definitive technical analysis of the six structural isomers, their physicochemical properties, synthesis via zeolite catalysis, analytical separation protocols, and metabolic fate mediated by Cytochrome P450 enzymes.

Structural Enumeration & Physicochemical Profile

The ethyl dimethylbenzenes are trisubstituted benzene rings containing one ethyl group and two methyl groups. Their structural classification is derived from the three xylene backbones (ortho, meta, para).

Isomer Classification

There are exactly six structural isomers of ethyl dimethylbenzene.

-

Ortho-xylene backbone (1,2-dimethyl): Yields two isomers (positions 3 and 4).

-

Meta-xylene backbone (1,3-dimethyl): Yields three isomers (positions 2, 4, and 5).

-

Para-xylene backbone (1,4-dimethyl): Yields one isomer (position 2).

Physicochemical Data Table

The following table consolidates critically evaluated data for researchers requiring precise identification.

| Isomer Name | IUPAC Name | CAS Registry | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 3-Ethyl-o-xylene | 1-ethyl-2,3-dimethylbenzene | 933-98-2 | 184.4 | -36.5 | 0.875 |

| 4-Ethyl-o-xylene | 1-ethyl-3,4-dimethylbenzene | 934-80-5 | 189.4 | -66.9 | 0.873 |

| 2-Ethyl-m-xylene | 2-ethyl-1,3-dimethylbenzene | 2870-04-4 | 190.0 | -49.5 | 0.878 |

| 4-Ethyl-m-xylene | 1-ethyl-2,4-dimethylbenzene | 874-41-9 | 188.4 | -63.0 | 0.861 |

| 5-Ethyl-m-xylene | 1-ethyl-3,5-dimethylbenzene | 934-74-7 | 183.7 | -84.4 | 0.861 |

| 2-Ethyl-p-xylene | 2-ethyl-1,4-dimethylbenzene | 1758-88-9 | 186.9 | -54.0 | 0.875 |

Technical Note: The close boiling points (range: ~6°C) between 3-ethyl-o-xylene and 5-ethyl-m-xylene make fractional distillation inefficient. Chromatographic separation is required for high purity.

Structural Relationship Diagram

Figure 1: Structural hierarchy of ethyl dimethylbenzene isomers based on xylene substitution patterns.

Synthesis & Manufacturing

The primary synthesis route involves the ethylation of xylene or the disproportionation of ethylbenzene . In research and high-purity manufacturing, shape-selective catalysis is employed to favor specific isomers.

Friedel-Crafts Alkylation

-

Reagents: Xylene (isomer specific) + Ethylene (or Ethyl Chloride).

-

Catalyst: Acidic Zeolites (ZSM-5, MCM-22).

-

Mechanism: The zeolite pore structure imposes shape selectivity. For example, alkylation of p-xylene over ZSM-5 predominantly yields 2-ethyl-1,4-dimethylbenzene due to steric constraints that inhibit the formation of bulkier transition states.

Transalkylation/Disproportionation

Industrial ethylbenzene production often yields ethyl dimethylbenzenes as byproducts via transalkylation:

Analytical Separation Protocol (GC-MS)